1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Overview
Description
1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a combination of methoxyphenyl, nitrophenoxy, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate.
Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction where the thiadiazole derivative reacts with 4-nitrophenoxy methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
Oxidation: Methoxyphenyl aldehyde or methoxyphenyl carboxylic acid.
Reduction: Aminophenyl derivative.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(5-((4-aminophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-3-(5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea: Contains a chloro group instead of a nitro group.
Uniqueness
1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxyphenyl and thiadiazolyl groups also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-26-13-6-2-11(3-7-13)18-16(23)19-17-21-20-15(28-17)10-27-14-8-4-12(5-9-14)22(24)25/h2-9H,10H2,1H3,(H2,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHYUXWJPHCNJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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